molecular formula C13H17ClN2O5S B4798751 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide

Cat. No.: B4798751
M. Wt: 348.80 g/mol
InChI Key: YKOLXIFRKLJWMW-UHFFFAOYSA-N
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Description

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-morpholin-4-ylphenol. This intermediate is then sulfonated using chlorosulfonic acid to yield 2-chloro-4-morpholin-4-ylsulfonylphenol. Finally, the phenol is reacted with N-methylacetamide under basic conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted phenoxy compounds.

Scientific Research Applications

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide is unique due to its combination of a morpholine ring, sulfonyl group, and chloro-substituted phenoxy group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-15-13(17)9-21-12-3-2-10(8-11(12)14)22(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOLXIFRKLJWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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